molecular formula C11H7NO6 B13710634 Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 405939-51-7

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13710634
CAS No.: 405939-51-7
M. Wt: 249.18 g/mol
InChI Key: JODTWWLHPOSNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:

Biological Activity

Methyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, antimicrobial effects, and antioxidant potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C10H7N1O6
CAS Number: 1890299-47-4

The compound features a nitro group at the 7th position, a keto group at the 2nd position, and a carboxylate group at the 3rd position of the chromene ring. This unique structure enhances both solubility and reactivity, which are critical for its biological functions.

The biological activity of this compound is primarily attributed to:

  • Bioreduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, influencing various biological processes.
  • Enzyme Interaction: The chromene core can modulate enzyme activity, potentially affecting metabolic pathways involved in disease progression.
  • Cellular Impact: Evidence suggests that the compound may induce apoptosis in cancer cells through caspase activation and modulation of calcium homeostasis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines.

Cytotoxicity Testing

In vitro studies indicate that this compound can induce cell death in several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
HCT-1161.54Modulation of intracellular calcium levels

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

Effectiveness Against Bacteria

The compound exhibits activity against specific bacterial strains, making it a candidate for antibiotic development. In particular, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound demonstrates antioxidant activity. This may contribute to its protective effects against oxidative stress-related diseases. The antioxidant mechanism is believed to involve scavenging free radicals and reducing oxidative damage within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation, supporting its potential as an anticancer agent.
  • Antimicrobial Evaluation : Research demonstrated that methyl 7-nitro derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective MIC values suggesting potential for therapeutic use .
  • Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Properties

CAS No.

405939-51-7

Molecular Formula

C11H7NO6

Molecular Weight

249.18 g/mol

IUPAC Name

methyl 7-nitro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7NO6/c1-17-10(13)8-4-6-2-3-7(12(15)16)5-9(6)18-11(8)14/h2-5H,1H3

InChI Key

JODTWWLHPOSNSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.